molecular formula C19H20N4O2 B7513444 2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide

2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide

Katalognummer B7513444
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: LFGFSIOOULSKGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide, commonly referred to as Compound A, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

Compound A exerts its effects through the inhibition of a specific protein called HSP90, which is involved in the regulation of various cellular processes. By inhibiting HSP90, Compound A can disrupt the function of proteins that depend on HSP90 for stability, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of inflammation. Additionally, Compound A has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Compound A is its specificity for HSP90, which allows for targeted inhibition of specific cellular processes. Additionally, Compound A has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of Compound A is its relatively low potency compared to other HSP90 inhibitors, which may limit its effectiveness in certain applications.

Zukünftige Richtungen

There are several potential future directions for research on Compound A, including the development of more potent derivatives, the investigation of its potential applications in other fields such as infectious diseases and autoimmune disorders, and the exploration of its mechanism of action in more detail. Additionally, further studies are needed to determine the safety and efficacy of Compound A in clinical trials.

Synthesemethoden

The synthesis of Compound A involves the reaction of 2-(3,4-dimethylphenoxy)acetic acid with N-(6-(chloromethyl)pyridin-3-yl)imidazole-4-carboxamide in the presence of a base. The resulting compound is then purified through recrystallization to obtain pure Compound A.

Wissenschaftliche Forschungsanwendungen

Compound A has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, Compound A has shown promising results in inhibiting the growth and proliferation of cancer cells. In neurodegenerative diseases, Compound A has been found to have neuroprotective effects and may be useful in treating diseases such as Alzheimer's and Parkinson's. In inflammation, Compound A has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Eigenschaften

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-14-3-5-17(9-15(14)2)25-12-19(24)22-11-16-4-6-18(21-10-16)23-8-7-20-13-23/h3-10,13H,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGFSIOOULSKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCC2=CN=C(C=C2)N3C=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.